molecular formula C16H19NO2S2 B5502529 4-benzyl-1-(2-thienylsulfonyl)piperidine

4-benzyl-1-(2-thienylsulfonyl)piperidine

Cat. No.: B5502529
M. Wt: 321.5 g/mol
InChI Key: SDTLUOGSXMGXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-(2-thienylsulfonyl)piperidine is a useful research compound. Its molecular formula is C16H19NO2S2 and its molecular weight is 321.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.08572120 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymatic Metabolism Studies

Compounds related to 4-benzyl-1-(2-thienylsulfonyl)piperidine have been investigated for their metabolic pathways. For instance, the metabolism of Lu AA21004, a novel antidepressant, involves the oxidation to various metabolites, including a benzylic alcohol that further oxidizes to a benzoic acid. This study highlights the enzymatic pathways involved in the metabolism of complex molecules, contributing to the understanding of drug metabolism and the role of specific cytochrome P450 enzymes (Hvenegaard et al., 2012).

Chemical Synthesis and Reactivity

The reactivity of thiophene derivatives, which are structurally similar to this compound, has been explored in chemical synthesis. For example, 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride has been used for the conversion of thioglycosides to glycosyl triflates, demonstrating the utility of these compounds in facilitating complex glycosylation reactions, crucial for the development of therapeutic agents (Crich and Smith, 2001).

Medicinal Chemistry and Drug Design

The synthesis of novel sulfonyl hydrazone compounds incorporating piperidine derivatives highlights their potential in medicinal chemistry. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity, showcasing the therapeutic potential of sulfonyl piperidine derivatives in treating oxidative stress-related diseases and neurological disorders (Karaman et al., 2016).

Antimicrobial Applications

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Studies demonstrate the synthesis of compounds with potential efficacy against bacterial and fungal pathogens, indicating the role of these derivatives in developing new antimicrobial agents (Khalid et al., 2016).

Corrosion Inhibition

Piperidine derivatives, including those related to this compound, have been studied for their corrosion inhibitive properties in industrial applications. These compounds offer protection for metals in acidic environments, suggesting their utility in materials science and engineering (Ousslim et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological target it interacts with. For example, 4-Benzylpiperidine acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For example, some compounds may be harmful if swallowed, cause eye irritation, or be combustible .

Future Directions

The future directions in the research of piperidine derivatives could involve the development of new synthetic methods, the discovery of new biological targets, and the design of new drugs .

Properties

IUPAC Name

4-benzyl-1-thiophen-2-ylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c18-21(19,16-7-4-12-20-16)17-10-8-15(9-11-17)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTLUOGSXMGXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.